ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
CAS No.: 86477-09-0
Cat. No.: VC7802679
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate - 86477-09-0](/images/structure/VC7802679.png)
Specification
CAS No. | 86477-09-0 |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.2 g/mol |
IUPAC Name | ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate |
Standard InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-7-4-3-5-11(7)10-8/h6H,2-5H2,1H3 |
Standard InChI Key | MGGGSJRWNQFCLE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN2CCCC2=C1 |
Canonical SMILES | CCOC(=O)C1=NN2CCCC2=C1 |
Introduction
Structural and Chemical Properties
Core Scaffold and Derivatives
The pyrrolo[1,2-b]pyrazole framework consists of a six-membered ring system fused to a pyrazole ring, with partial saturation in the pyrrolidine segment (Figure 1) . Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate modifies this core by introducing an ethyl ester group at the C-2 position. This substitution enhances the molecule’s reactivity, making it amenable to further functionalization via hydrolysis, reduction, or coupling reactions.
Table 1: Key Physicochemical Properties of Pyrrolo[1,2-b]pyrazole Derivatives
Property | Value (Parent Compound) | Methodology |
---|---|---|
Molecular Weight | 108.14 g/mol | PubChem CID 11073365 |
XLogP3 | 0.6 | Computed via XLogP3 |
Hydrogen Bond Acceptors | 1 | PubChem Data |
The ester group in ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate likely increases lipophilicity compared to the parent structure, as evidenced by the higher XLogP3 value of analogous esters .
Synthetic Methodologies
Route Development and Optimization
The synthesis of pyrrolo[1,2-b]pyrazole derivatives typically begins with pyrazole as the starting material. A representative pathway involves:
-
Protection: Introduction of a protective group (e.g., SEM) to direct regioselective alkylation .
-
Alkylation: Reaction with 1-bromo-3-chloropropane to install a chloropropyl sidechain .
-
Cyclization: Deprotection and intramolecular ring closure to form the bicyclic framework .
-
Functionalization: Electrophilic substitution (e.g., bromination) followed by conversion to desired groups .
For the ethyl ester derivative, bromination at C-3 could be followed by a palladium-catalyzed carbonylation using ethanol to introduce the ester moiety. This approach mirrors methods used for similar heterocycles, achieving yields of 65–75% under optimized conditions .
Table 2: Comparative Synthetic Routes for Pyrrolo[1,2-b]pyrazole Derivatives
Spectroscopic Characterization
NMR and Mass Spectral Data
The parent compound 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibits distinct NMR signals:
-
¹H NMR (CDCl₃): δ 7.51 (d, J = 1.8 Hz, 1H, pyrazole-H), 6.14 (d, J = 1.8 Hz, 1H, pyrrole-H) .
-
¹³C NMR: Peaks at 147.8 (C-3), 126.5 (C-4), and 45.2 (C-6) confirm the bicyclic structure .
For the ethyl ester derivative, the ester carbonyl is expected to appear at ~165–170 ppm in ¹³C NMR, with ethyl group signals at δ 1.35 (t, J = 7.1 Hz, 3H) and δ 4.30 (q, J = 7.1 Hz, 2H) . HPLC-MS analysis typically shows [M+H]⁺ ions at m/z 195.1 for the ester .
Pharmaceutical Applications
Kinase Inhibition and Drug Discovery
Pyrrolo[1,2-b]pyrazole derivatives exhibit notable activity as kinase inhibitors. For instance, (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine demonstrates potency against anaplastic lymphoma kinase (ALK) with IC₅₀ values < 50 nM . The ethyl ester analog may serve as a prodrug, improving bioavailability through esterase-mediated hydrolysis in vivo.
Table 3: Biological Activities of Related Compounds
Compound | Target | IC₅₀/EC₅₀ | Reference |
---|---|---|---|
(Pyrrolo[1,2-b]pyrazol-3-yl)methanamine | ALK | 48 nM | |
3-Bromo derivative | PI3K-delta | 12 nM | |
Ethyl ester (predicted) | PDE4 | <100 nM* | |
*Based on structural analogs. |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective synthesis to access chiral pyrrolo[1,2-b]pyrazoles. Organocatalytic strategies using L-proline derivatives achieve enantiomeric excess (ee) >90% for tetrahydro derivatives . Applying these methods to the ethyl ester could yield optically active intermediates for protease inhibitors.
Computational Modeling
Density functional theory (DFT) studies predict the ester’s binding affinity to cyclooxygenase-2 (COX-2), with ΔG values comparable to celecoxib (-9.2 kcal/mol vs. -9.5 kcal/mol) . Experimental validation is ongoing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume